molecular formula C8H6N3NaO3 B2932641 Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2251054-16-5

Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2932641
CAS No.: 2251054-16-5
M. Wt: 215.144
InChI Key: ASCBLNPWRXDVGK-UHFFFAOYSA-N
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Description

Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate: is a chemical compound belonging to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of the methoxy group and the triazolopyridine core structure contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable pyridine derivative with a methoxy group and a triazole ring. The reaction conditions often require the use of strong bases or acids, and the reaction may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

  • Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

  • Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

  • Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridazine-3-carboxylate

Uniqueness: Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate stands out due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

sodium;5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3.Na/c1-14-6-4-2-3-5-9-10-7(8(12)13)11(5)6;/h2-4H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAGHIWRXLHTRX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NN=C(N21)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N3NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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